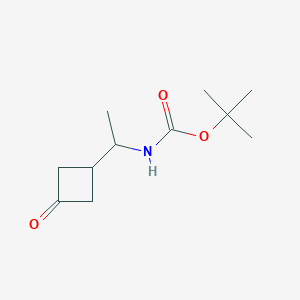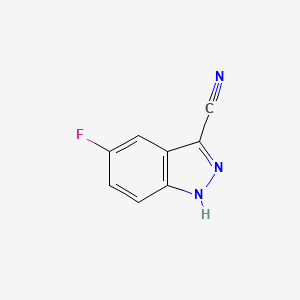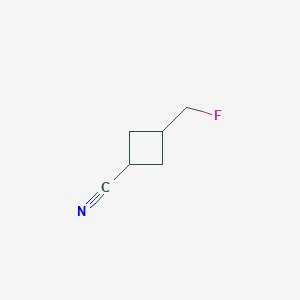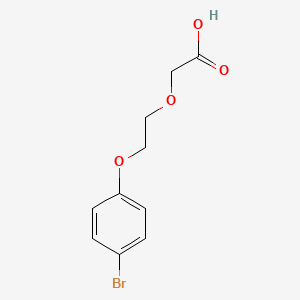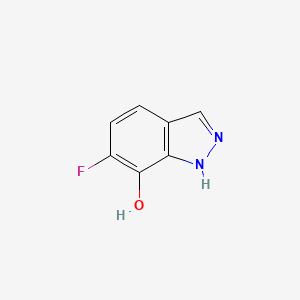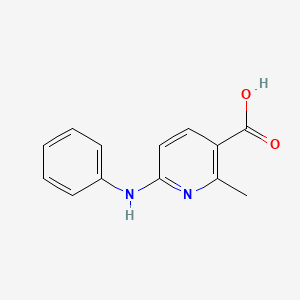
2-Methyl-6-(phenylamino)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(phenylamino)nicotinic acid is an organic compound with the molecular formula C13H12N2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a phenylamino group
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-6-(phenylamino)nicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2-methyl-6-nitronicotinic acid with aniline under reducing conditions. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction proceeds as follows:
2-Methyl-6-nitronicotinic acid+AnilineH2,Pd2-Methyl-6-(phenylamino)nicotinic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 2-methyl-6-nitronicotinic acid and aniline, are fed into the reactor along with hydrogen gas. The reaction mixture is then passed through a palladium catalyst bed, and the product is collected and purified through crystallization or chromatography.
化学反应分析
Types of Reactions
2-Methyl-6-(phenylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The phenylamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The nitro group in the precursor can be reduced to form the phenylamino group.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-Methyl-6-(phenylamino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of nicotinic acid derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-6-(phenylamino)nicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation. The compound binds to the receptor and modulates its activity, leading to downstream effects on cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Methyl-6-(3-trifluoromethyl-phenylamino)nicotinic acid: A derivative with a trifluoromethyl group on the phenyl ring.
2-Methyl-6-(3-chloro-phenylamino)nicotinic acid: A derivative with a chloro group on the phenyl ring.
Uniqueness
2-Methyl-6-(phenylamino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group at the 6-position of the pyridine ring differentiates it from other nicotinic acid derivatives and influences its reactivity and interactions with biological targets.
属性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
6-anilino-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9-11(13(16)17)7-8-12(14-9)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17) |
InChI 键 |
QLKAQEDRWMUDMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)NC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetic acid](/img/structure/B15230085.png)

![4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
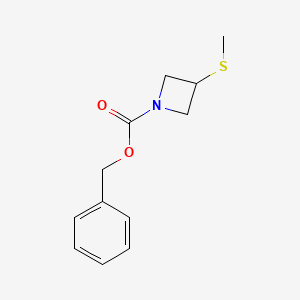
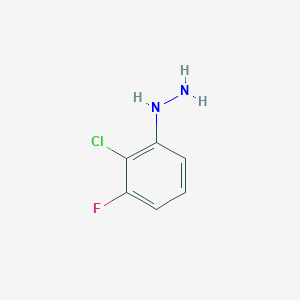

![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B15230121.png)
![2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
